molecular formula C21H18N2O3S B410806 N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B410806
M. Wt: 378.4g/mol
InChI Key: CKPQQFHSOGQYLA-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with a complex structure that includes a nitro group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps. One common method starts with the nitration of 2-methylphenylamine to form 2-methyl-5-nitrophenylamine. This intermediate is then reacted with phenylsulfanyl acetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group yields a sulfone derivative, while reduction of the nitro group results in an amine derivative .

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfanyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both a nitro group and a phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4g/mol

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H18N2O3S/c1-15-12-13-17(23(25)26)14-19(15)22-21(24)20(16-8-4-2-5-9-16)27-18-10-6-3-7-11-18/h2-14,20H,1H3,(H,22,24)

InChI Key

CKPQQFHSOGQYLA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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